molecular formula C25H28N6O2S B15184891 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- CAS No. 108612-69-7

4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-

Cat. No.: B15184891
CAS No.: 108612-69-7
M. Wt: 476.6 g/mol
InChI Key: CYOLKNRNADXOSM-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multiple steps, starting from readily available starting materials

    Formation of Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring.

    Introduction of Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Formation of Pyrimidinone Core: The final step involves the cyclization of the intermediate to form the pyrimidinone ring, typically using dehydrating agents and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole and pyrimidinone rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfinyl group yields sulfone derivatives, while reduction of the benzimidazole ring can lead to partially or fully reduced products.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It is explored for its potential use in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as omeprazole and albendazole, are used in various therapeutic applications.

    Pyrimidinone Derivatives: Compounds like barbiturates and pyrimethamine share the pyrimidinone core and have diverse pharmacological activities.

Uniqueness

4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of structural features, including the benzimidazole, piperidine, and pyrimidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

108612-69-7

Molecular Formula

C25H28N6O2S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[methyl-[1-[1-[(4-methylsulfinylphenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C25H28N6O2S/c1-29(24-26-14-11-23(32)28-24)19-12-15-30(16-13-19)25-27-21-5-3-4-6-22(21)31(25)17-18-7-9-20(10-8-18)34(2)33/h3-11,14,19H,12-13,15-17H2,1-2H3,(H,26,28,32)

InChI Key

CYOLKNRNADXOSM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)S(=O)C)C5=NC=CC(=O)N5

Origin of Product

United States

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